molecular formula C21H28N2O2 B1217857 Ethylhydrocupreine

Ethylhydrocupreine

Cat. No.: B1217857
M. Wt: 340.5 g/mol
InChI Key: SUWZHLCNFQWNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylhydrocupreine, also known as this compound hydrochloride, is a derivative of quinine introduced in 1911 by Morgenroth and Levy. It was initially intended to treat pneumococcal infections. In very high dilutions, it inhibits the growth of representatives of all four groups of pneumococci in vitro . This compound is now primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other resistant alpha-hemolytic streptococci .

Preparation Methods

Ethylhydrocupreine is synthesized through a series of chemical reactions starting from quinine. The synthetic route involves the ethylation of quinine to produce this compound, followed by the formation of its hydrochloride salt . The reaction conditions typically involve the use of ethyl iodide and a base such as potassium carbonate in an organic solvent like ethanol. Industrial production methods are similar but scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethylhydrocupreine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ethylhydrocupreine is unique compared to other quinine derivatives due to its specific action on Streptococcus pneumoniae. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in microbiological diagnostics .

Properties

IUPAC Name

(6-ethoxyquinolin-4-yl)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZHLCNFQWNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903554
Record name NoName_4239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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